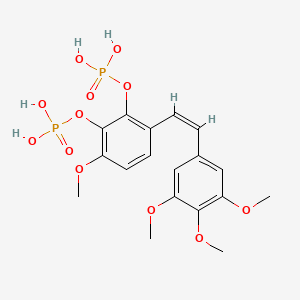

Combretastatin A1 phosphate

Description

Combretastatin A-1 bis(phosphate) (CA1P) is a water-soluble phosphate prodrug derived from the natural stilbene compound Combretastatin A-1 (CA1), isolated from the African bushwillow tree Combretum caffrum. CA1P was designed to overcome the poor solubility of CA1, enabling systemic administration for cancer therapy . Upon enzymatic dephosphorylation in vivo, CA1P releases the active metabolite CA1, which binds to the colchicine site of β-tubulin, destabilizing microtubules and selectively disrupting tumor vasculature . Preclinical studies demonstrate that CA1P induces rapid vascular shutdown in tumors, leading to hemorrhagic necrosis and significant antitumor effects .

Properties

Key on ui mechanism of action |

OXi4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. It induced the shutdown of tumor blood vessels and affected peripheral tumor regions less than central regions. |

|---|---|

CAS No. |

288847-35-8 |

Molecular Formula |

C18H22O12P2 |

Molecular Weight |

492.3 g/mol |

IUPAC Name |

[3-methoxy-2-phosphonooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24)/b6-5- |

InChI Key |

GSOXMQLWUDQTNT-WAYWQWQTSA-N |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |

Other CAS No. |

288847-35-8 |

Synonyms |

Oxi 4503 Oxi-4503 Oxi4503 |

Origin of Product |

United States |

Preparation Methods

Dibenzyl Phosphite-Mediated Phosphorylation

A pivotal advancement emerged with the use of dibenzyl phosphite for introducing phosphate groups. In a 2010 study, CA1 was treated with dibenzyl phosphite under anhydrous conditions, followed by debenzylation using trimethylsilyl bromide (TMSBr). This two-step process achieved a 68% yield for the intermediate phosphate ester, with final hydrolysis yielding CA1P at 8.4% overall radiochemical purity. The method’s reliance on moisture-sensitive reagents necessitated strict inert atmosphere controls, limiting industrial applicability.

Prodrug Salt Formation

Patent CY1112310T1 disclosed a salt-forming approach using tetrabutylammonium fluoride (TBAF) for deprotection and subsequent cation exchange. For example, treating CA1 phosphate with sodium hydroxide in ethanol produced the disodium salt with >95% purity. This method addressed solubility issues but introduced challenges in removing residual cations during purification.

Stereoselective Synthesis and Isomer Control

Wittig Reaction Optimization

Recent innovations focus on enhancing Z-isomer selectivity, critical for CA1’s bioactivity. A 2016 study demonstrated that switching Wittig partners—using 3,4,5-trimethoxybenzyltriphenylphosphonium bromide with 4-methoxy-2,3-dinitrobenzaldehyde—improved the Z:E ratio to 18:1. Subsequent zinc-mediated nitro reduction yielded CA1-diamine, a precursor for phosphorylation, with 84% efficiency.

Microwave-Assisted Synthesis

The White Rose thesis explored microwave-assisted Wittig reactions, reducing reaction times from 24 hours to 45 minutes while maintaining a 17:1 Z:E ratio. However, scalability remained problematic due to equipment limitations.

Phosphorylation Step Comparative Analysis

| Method | Reagents | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|---|

| Dibenzyl phosphite | TMSBr, HCl | 8.4 | 92 | Moisture sensitivity |

| TBAF deprotection | NaOH, ethanol | 95 | 98 | Cation contamination |

| Radioactive labeling | [14C]CH3I, TiCl4 | 55 mCi/mmol | 99 | Regulatory constraints |

| Microwave-assisted | NaH, THF, microwave | 78 | 95 | Limited batch size |

Protecting Group Strategies

tert-Butyldimethylsilyl (TBDMS) Ethers

The use of TBDMS protecting groups in the 2009 carbon-14 synthesis allowed selective methylation at the C-4′ position. Deprotection with TBAF yielded the free phenol, which was phosphorylated without isomerization. This method’s success hinges on the stability of silyl ethers under basic conditions.

Benzyl Ethers

In contrast, benzyl ethers provided robustness during the Ullmann coupling steps for dihydro-CA1 derivatives but required harsh hydrogenolysis conditions (H2/Pd-C, 60 psi), leading to partial over-reduction.

Analytical Characterization

Post-synthetic analysis employs:

-

HPLC-MS : To confirm phosphate incorporation (e.g., m/z 543.2 for CA1P disodium salt).

-

NMR : 31P NMR shifts at δ −0.5 ppm verify phosphate ester formation.

-

X-ray crystallography : Resolved the cis-stilbene configuration of CA1, critical for validating synthetic batches.

Industrial-Scale Challenges

Despite academic advances, industrial production faces hurdles:

-

Cost of isotopically labeled precursors : [14C]Methyl iodide adds ~$12,000 per gram to synthesis costs.

-

Byproduct management : Triphenylphosphine oxide, a Wittig byproduct, complicates purification at multi-kilogram scales.

-

Regulatory requirements : Phosphate prodrugs require extensive stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

OXI-4503 undergoes several types of chemical reactions, including:

Reduction: The compound can also undergo reduction reactions under specific conditions.

Substitution: Various substitution reactions can be performed on the aromatic rings of OXI-4503.

Common Reagents and Conditions

Oxidation: Common reagents include tyrosinase and peroxidases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents and other electrophiles are commonly used.

Major Products

The major products formed from these reactions include orthoquinone species, which have direct cytotoxic effects on tumor cells .

Scientific Research Applications

OXI-4503 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying vascular disrupting agents.

Biology: Investigated for its effects on tumor vasculature and cell death mechanisms.

Medicine: Under clinical trials for treating various cancers, including solid tumors and leukemia

Industry: Potential applications in the development of new cancer therapies and drug delivery systems.

Mechanism of Action

OXI-4503 exerts its effects by targeting and destroying tumor vasculature. It induces the shutdown of tumor blood vessels, leading to extensive tumor cell death and necrosis. The compound is metabolized by oxidative enzymes to form orthoquinone species, which have direct cytotoxic effects on tumor cells . The molecular targets include tubulin and other components of the cytoskeleton, disrupting the structural integrity of tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potency and Efficacy in Preclinical Models

CA1P exhibits superior antitumor activity compared to its structural analog Combretastatin A-4 phosphate (CA4P). In murine colon adenocarcinoma (MAC29) models, CA1P at 50 mg/kg produced significant tumor growth delay, whereas CA4P required 150 mg/kg to achieve comparable effects . Histological analysis revealed that CA1P caused 94% tumor necrosis within 24 hours, attributed to vascular collapse within 4 hours post-treatment . This enhanced potency is linked to CA1P’s distinct metabolism, generating regioisomeric monophosphates (CA1MPA and CA1MPB) with unique biological activities .

| Parameter | CA1P | CA4P |

|---|---|---|

| Effective Dose (mg/kg) | 50 | 150 |

| Tumor Necrosis (%) | 94% at 24 h | ~80% at 24 h |

| Vascular Shutdown Onset | 4 h | 6 h |

Mechanism of Action and Selectivity

Both CA1P and CA4P act as vascular-disrupting agents (VDAs), but CA1P’s metabolites may contribute to broader therapeutic effects. In contrast, CA4P primarily relies on rapid dephosphorylation to CA4, which increases vascular resistance in tumors by 300-fold when combined with nitric oxide synthase inhibitors .

Pharmacokinetics and Metabolism

CA1P undergoes partial enzymatic dephosphorylation, producing two monophosphate regioisomers (CA1MPA and CA1MPB) alongside CA1 . CA1P also demonstrates faster tumor uptake and dephosphorylation than CA4P, correlating with its earlier vascular effects .

Combination Therapy Potential

CA1P synergizes with cisplatin (CPL), enhancing antitumor efficacy in MAC29 models. At 100 mg/kg , CA1P potentiated CPL’s effects to levels comparable to its maximum tolerated dose (MTD) alone . This synergy is absent in CA4P studies, highlighting CA1P’s unique compatibility with DNA-damaging agents .

Physicochemical Properties

CA1P’s parent compound, CA1, has a higher logP (3.84 ) than CA4 (3.12 ), suggesting greater membrane permeability. However, CA1P’s bis-phosphate modification improves water solubility, addressing CA1’s hydrophobicity .

| Property | CA1 | CA4 |

|---|---|---|

| Molecular Weight | 332.35 g/mol | 316.32 g/mol |

| logP | 3.84 | 3.12 |

| Water Solubility | Low | Low |

| Prodrug Solubility | High (CA1P) | High (CA4P) |

Biological Activity

Combretastatin A-1 bis(phosphate) (CA1P) is a synthetic derivative of the natural compound combretastatin A-1, which is derived from the South African bush willow tree, Combretum caffrum. This compound has garnered attention for its significant biological activity, particularly in cancer therapy, due to its ability to inhibit microtubule polymerization and disrupt tumor vasculature.

CA1P functions primarily as a microtubule inhibitor by binding to the colchicine-binding site on tubulin. This action leads to microtubule depolymerization, which is critical in various cellular processes including cell division and intracellular transport. The compound's mechanism has been elucidated through several studies:

- Induction of Apoptosis : CA1P has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells (HepG2) by increasing reactive oxygen species (ROS) levels and down-regulating the anti-apoptotic protein Mcl-1. This process involves the activation of GSK-3β and inhibition of the Wnt/β-Catenin signaling pathway .

- Impact on Tumor Microenvironment : In addition to its direct effects on cancer cells, CA1P also influences the tumor microenvironment by inducing apoptosis in tumor-associated macrophages (TAMs). This dual action enhances its therapeutic potential against HCC .

Efficacy in Cancer Models

CA1P has demonstrated potent anti-cancer activity across various models:

- In Vitro Studies : In vitro assays have shown that CA1P effectively inhibits the proliferation of HCC cells with IC50 values indicating strong cytotoxicity. For instance, studies have reported significant reductions in cell viability following treatment with CA1P .

- In Vivo Studies : Animal models have further validated the efficacy of CA1P, showing substantial tumor growth inhibition and altered expression of cytokines like TGF-β and TNF-α within the tumor microenvironment. These findings suggest that CA1P not only targets cancer cells but also modulates immune responses within tumors .

Comparative Analysis with Other Combretastatins

To provide a clearer understanding of CA1P's biological activity, a comparative analysis with other combretastatin derivatives such as Combretastatin A-4 (CA4) is essential:

Case Studies

Several case studies have highlighted the clinical relevance of CA1P:

- Phase 1 Clinical Trials : A Phase 1B study assessed OXi4503 (a prodrug form of CA1P) in patients with relapsed/refractory acute myeloid leukemia (AML). The study reported manageable safety profiles with notable anti-leukemic activity .

- Tumor Vascular Targeting : Research indicates that CA4-P and its analogs significantly reduce blood flow in tumor vessels while sparing normal tissues, which is crucial for minimizing side effects during cancer treatment .

Q & A

Q. What is the structural and functional distinction between Combretastatin A-1 (CA1) and its bisphosphate prodrug (CA1P)?

- Methodological Answer : CA1 is a cis-stilbene derivative with two hydroxyl groups on the A-ring. Its bisphosphate prodrug (CA1P, Oxi4503) replaces these hydroxyls with phosphate groups to enhance water solubility while maintaining tubulin-binding activity. Structural analysis via X-ray crystallography or NMR confirms this modification . The prodrug is enzymatically dephosphorylated in vivo to release active CA1, enabling vascular disruption and cytotoxicity .

Q. How does CA1P exert its primary mechanism of action as a vascular disrupting agent (VDA)?

- Methodological Answer : CA1P binds to β-tubulin at the colchicine site, destabilizing microtubules in endothelial cells. This triggers rapid cytoskeletal collapse, leading to tumor vascular shutdown. Preclinical studies in murine models demonstrate reduced blood flow within 1–4 hours post-administration, measured via dynamic contrast-enhanced MRI (DCE-MRI) .

Q. What in vitro assays are used to evaluate CA1P’s tubulin-binding affinity?

- Methodological Answer : Competitive binding assays with radiolabeled colchicine or fluorescent tubulin polymerization kits (e.g., Cytoskeleton Inc.) are standard. For example, IC₅₀ values for CA1P are compared to CA4P using purified tubulin, with results validated via immunofluorescence to observe microtubule disruption in HUVECs .

Advanced Research Questions

Q. How do researchers reconcile CA1P’s dual roles as a VDA and cytotoxic agent in experimental design?

- Methodological Answer : CA1P’s ortho-quinone metabolite (generated via oxidation) induces DNA damage, adding cytotoxic effects beyond vascular disruption. To isolate mechanisms, studies use dual endpoints: (1) short-term vascular metrics (e.g., hemoglobin content via Drabkin’s assay) and (2) long-term tumor regression assays. Co-administration with antioxidants (e.g., N-acetylcysteine) can suppress quinone formation to differentiate effects .

Q. What challenges arise in optimizing CA1P dosage for combination therapies with chemotherapeutics?

- Methodological Answer : Synergy with platinum agents (e.g., carboplatin) requires staggered dosing to avoid antagonism. Phase I trials show CA1P’s plasma half-life (~2–4 hours) necessitates administration 24 hours before chemotherapy to maximize vascular priming. Pharmacokinetic modeling (e.g., NONMEM) is used to predict optimal dosing schedules .

Q. How can discrepancies in tubulin-binding affinity data across studies be addressed?

- Methodological Answer : Variations in assay conditions (e.g., GTP concentration, temperature) impact results. Standardization via the Biochemistry protocol by Lin et al. (1989) is recommended. Cross-validation with structural analogs (e.g., CA4P) and molecular docking simulations (AutoDock Vina) can clarify binding kinetics .

Q. What strategies improve reproducibility of CA1P’s antitumor effects in in vivo models?

- Methodological Answer : Tumor models (e.g., orthotopic HCC in mice) require strict monitoring of vascular density (CD31 immunohistochemistry) and necrosis (H&E staining). Reporting adherence to ARRIVE guidelines ensures transparency. Batch-to-batch variability in CA1P synthesis (e.g., phosphate group purity) should be confirmed via HPLC-MS .

Data Contradiction and Validation

Q. How should researchers interpret conflicting results on CA1P’s efficacy in hypoxic vs. normoxic tumors?

- Methodological Answer : Hypoxia upregulates endothelial cell survival pathways (e.g., HIF-1α), potentially reducing CA1P sensitivity. Studies using pimonidazole staining to map hypoxic regions within tumors can correlate vascular response heterogeneity. Combining CA1P with HIF inhibitors (e.g., digoxin) may resolve discrepancies .

Q. What methodologies validate CA1P’s impact on tumor-associated macrophages (TAMs)?

- Methodological Answer : Flow cytometry (CD68+/CD206+ markers) and cytokine profiling (ELISA for IL-10, TNF-α) in syngeneic models show CA1P reprograms TAMs toward an antitumor phenotype. Genetic ablation (e.g., clodronate liposomes) or CSF-1R inhibition isolates TAM-specific effects .

Experimental Design Considerations

Q. How can researchers mitigate off-target toxicity in CA1P studies?

- Methodological Answer : Cardiac toxicity (e.g., hypertension) is dose-limiting. Telemetry in preclinical models monitors real-time hemodynamic changes. Co-administration with vasodilators (e.g., hydralazine) or dose fractionation reduces adverse events while maintaining efficacy .

Tables for Key Data

| Parameter | CA1P Value | CA4P Value | Reference |

|---|---|---|---|

| Tubulin IC₅₀ (nM) | 2.1 ± 0.3 | 3.8 ± 0.5 | |

| Plasma Half-Life (hours) | 2.4–4.1 | 0.8–1.2 | |

| Tumor Necrosis (% at 24h) | 68–72% (HepG2 xenograft) | 45–50% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.